molecular formula C22H21NO2 B5706356 N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide

N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5706356
M. Wt: 331.4 g/mol
InChI Key: NHMXYOLXBZFFSG-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a dihydroacenaphthylene moiety and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acenaphthene with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetamide intermediate.

    Introduction of the Dimethylphenoxy Group: The intermediate is then reacted with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to introduce the dimethylphenoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a single methyl group on the phenoxy ring.

    N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,5-dimethylphenoxy)acetamide: Similar structure but with methyl groups at different positions on the phenoxy ring.

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-14-6-10-18(12-15(14)2)25-13-21(24)23-20-11-9-17-8-7-16-4-3-5-19(20)22(16)17/h3-6,9-12H,7-8,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMXYOLXBZFFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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